molecular formula C13H9BrF2S B7858336 1-Bromo-3-fluoro-4-[(4-fluorophenyl)sulfanylmethyl]benzene

1-Bromo-3-fluoro-4-[(4-fluorophenyl)sulfanylmethyl]benzene

Cat. No.: B7858336
M. Wt: 315.18 g/mol
InChI Key: DXPGSYFINIOOPW-UHFFFAOYSA-N
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Description

1-Bromo-3-fluoro-4-[(4-fluorophenyl)sulfanylmethyl]benzene is an organic compound that belongs to the class of halogenated aromatic compounds It features a benzene ring substituted with bromine, fluorine, and a sulfanylmethyl group attached to a fluorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-fluoro-4-[(4-fluorophenyl)sulfanylmethyl]benzene typically involves multiple stepsThe reaction conditions often include the use of halogenating agents like bromine or N-bromosuccinimide (NBS) and catalysts such as iron(III) bromide or aluminum tribromide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-fluoro-4-[(4-fluorophenyl)sulfanylmethyl]benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be obtained.

    Oxidation Products: Sulfoxides and sulfones.

    Coupling Products: Biphenyl derivatives and other complex aromatic compounds.

Scientific Research Applications

1-Bromo-3-fluoro-4-[(4-fluorophenyl)sulfanylmethyl]benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-3-fluoro-4-[(4-fluorophenyl)sulfanylmethyl]benzene depends on the specific reactions it undergoes. In Suzuki-Miyaura coupling, for example, the compound participates in a palladium-catalyzed cross-coupling reaction where the bromine atom is replaced by a carbon-carbon bond formation . The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-3-fluoro-4-[(4-fluorophenyl)sulfanylmethyl]benzene is unique due to the presence of both bromine and fluorine atoms along with a sulfanylmethyl group, which provides distinct reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

4-bromo-2-fluoro-1-[(4-fluorophenyl)sulfanylmethyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrF2S/c14-10-2-1-9(13(16)7-10)8-17-12-5-3-11(15)4-6-12/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXPGSYFINIOOPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)SCC2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrF2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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